molecular formula C10H15N3O B13258845 3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine

3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B13258845
M. Wt: 193.25 g/mol
InChI Key: IHDLZFZJPBWRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine is an organic compound that features a unique structure combining cyclopropyl groups and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

    Introduction of Cyclopropyl Groups: The cyclopropyl groups can be introduced via cyclopropanation reactions, which involve the addition of carbene or carbenoid species to alkenes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other nitrogen-containing heterocycles.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring or cyclopropyl groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amines or other nitrogen-containing compounds.

Scientific Research Applications

3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or mechanical properties.

    Biological Research: The compound can be used as a probe to study biological processes involving nitrogen-containing heterocycles.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of these targets. The cyclopropyl groups may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-1,2,4-oxadiazole: Lacks the N-(1-cyclopropylethyl) group, which may affect its biological activity and chemical reactivity.

    N-(1-Cyclopropylethyl)-1,2,4-oxadiazol-5-amine: Similar structure but without one of the cyclopropyl groups, potentially altering its properties.

Uniqueness

3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine is unique due to the presence of both cyclopropyl groups and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

3-cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C10H15N3O/c1-6(7-2-3-7)11-10-12-9(13-14-10)8-4-5-8/h6-8H,2-5H2,1H3,(H,11,12,13)

InChI Key

IHDLZFZJPBWRBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=NC(=NO2)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.